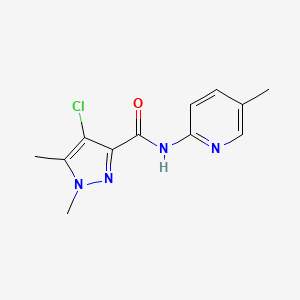
N-cyclohexyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclohexyl group, two methyl groups, and a sulfonamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrazole derivative.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of N4-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: N4-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo oxidation reactions, typically involving the sulfonamide group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~); reactions are usually carried out in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
N~4~-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications across various scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to inhibit specific enzymes makes it a promising lead compound.
Industry: Utilized in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N4-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes and block their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets enzymes such as carbonic anhydrase and proteases.
Signal Transduction Pathways: May interfere with signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N~4~-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other sulfonamide-containing compounds:
N~4~-Cyclohexyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at a different position, leading to different reactivity and biological activity.
N~4~-Cyclohexyl-1,5-dimethyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide, resulting in different chemical properties and applications.
Uniqueness: The unique combination of a cyclohexyl group, two methyl groups, and a sulfonamide group in N4-CYCLOHEXYL-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19N3O2S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-cyclohexyl-1,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-9-11(8-12-14(9)2)17(15,16)13-10-6-4-3-5-7-10/h8,10,13H,3-7H2,1-2H3 |
InChI Key |
RVGCHDWFWAQUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10946491.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10946492.png)
![4-chloro-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B10946498.png)
![4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B10946511.png)
![7-[({5-[(4-Chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946514.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10946519.png)
![5-(4-methoxyphenyl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B10946527.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B10946533.png)
methanone](/img/structure/B10946539.png)
![2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10946541.png)
![2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10946549.png)
![[4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone](/img/structure/B10946554.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B10946579.png)
